molecular formula C10H6ClNO3 B057476 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid CAS No. 118292-35-6

6-Chloro-2-hydroxy-quinoline-4-carboxylic acid

Cat. No. B057476
M. Wt: 223.61 g/mol
InChI Key: AMYRRFUUZGORKF-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxy-quinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO3 . It is also known by other names such as 6-chloro-4-oxo-1,4-dihydro-2-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which includes 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid, has been a subject of research. One study reported a yield of 154mg (51.3%) of a similar compound . Another study discussed a synthetic methodology of quinolin-2,4-dione derivatives .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 223.613 Da and the monoisotopic mass is 223.003616 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid include a molecular formula of C10H6ClNO3 and an average mass of 223.613 Da . The compound appears as a gray powder .

Scientific Research Applications

  • Anticancer Activity: Quinoline-4-carboxylic acid derivatives, including those similar to 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid, have shown promising results in anticancer activity. They have been found to be potent against various carcinoma cell lines and can induce apoptotic DNA fragmentation, which is a key mechanism in anticancer therapies (Bhatt, Agrawal, & Patel, 2015).

  • Analytical Reagent: Derivatives of quinoline-2-carboxylic acid, which are structurally related to 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid, have been used as analytical reagents. They facilitate the gravimetric determination of various metals, demonstrating their utility in analytical chemistry (Dutt, Sanayal, & Nag, 1968).

  • Photophysical Properties: Certain derivatives of quinoline-6-carboxylic acid exhibit unique photophysical behaviors like dual emissions and large Stokes shifts, which are significant in the field of fluorescence spectroscopy and material science (Padalkar & Sekar, 2014).

  • Novel Synthesis Methods: Research has been conducted on new synthesis methods for various quinoline-3-carboxylic acid derivatives. These methods are important for developing new pharmaceuticals and complex compounds used in medicinal chemistry (Li, Wang, & Zou, 2017).

  • Diuretic Agents: Some hydroxy and alkoxy anilides of quinoline carboxylic acids, related to 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid, have been synthesized and evaluated for their potential as diuretic agents (Ukrainets, Golik, Shemchuk, & Kravchenko, 2011).

Future Directions

The future directions for research on 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid could involve further exploration of its synthesis, chemical reactions, and potential biological and pharmacological activities .

properties

IUPAC Name

6-chloro-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYRRFUUZGORKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-hydroxy-quinoline-4-carboxylic acid

CAS RN

32431-30-4
Record name 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Kumar, A Mazumder, MS Yar… - Mini-Reviews in …, 2021 - ingentaconnect.com
… All the synthesized derivatives were tested for their biological activity against breast, colon, and liver cancer, and compound 6-Chloro-2-hydroxy-quinoline4-carboxylic acid benzothiazol-…
Number of citations: 4 www.ingentaconnect.com
MJ Ahsan - Mini-Reviews in Organic Chemistry, 2021 - researchgate.net
… All the synthesized derivatives were tested for their biological activity against breast, colon, and liver cancer, and compound 6-Chloro-2-hydroxy-quinoline4-carboxylic acid benzothiazol-…
Number of citations: 0 www.researchgate.net

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